2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-5-(2-oxo-2-phenylethoxy)-4H-pyran-4-one
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Description
2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-5-(2-oxo-2-phenylethoxy)-4H-pyran-4-one is a useful research compound. Its molecular formula is C25H26N2O5 and its molecular weight is 434.492. The purity is usually 95%.
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Scientific Research Applications
Anticonvulsant Activity
Compounds structurally related to "2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-5-(2-oxo-2-phenylethoxy)-4H-pyran-4-one" have been synthesized and evaluated for their potential anticonvulsant activities. For instance, Aytemir et al. (2010) synthesized a series of kojic acid derivatives, including piperazine-substituted 4H-pyran-4-one compounds, and tested them for anticonvulsant activities using maximal electroshock (MES) and subcutaneous Metrazol (scMet) induced seizure tests. These compounds showed significant activity in the tested models without neurotoxicity, suggesting their potential as novel anticonvulsant agents (Aytemir, Septioğlu, & Çalış, 2010).
Antimicrobial Activity
Another research application of compounds within this chemical class includes their antimicrobial activity. Aytemir et al. (2004) synthesized and evaluated the antimicrobial activities of 3‐hydroxy‐6‐methyl‐2‐substituted 4H‐pyran‐4‐one derivatives against various bacteria and fungi. The compounds demonstrated significant activity, indicating their potential use in developing new antimicrobial agents (Aytemir, Çalış, & Özalp, 2004).
Anticancer Activity
The exploration of anticancer properties is another significant research application for compounds similar to "this compound." Mahmoud et al. (2017) synthesized various fused heterocyclic systems starting from compounds with a pyranone core. These compounds were evaluated for their antioxidant and anticancer activities, demonstrating potential therapeutic applications in cancer treatment (Mahmoud, El-Bordany, & Elsayed, 2017).
Properties
IUPAC Name |
2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-5-phenacyloxypyran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5/c1-30-21-9-7-20(8-10-21)27-13-11-26(12-14-27)16-22-15-23(28)25(18-31-22)32-17-24(29)19-5-3-2-4-6-19/h2-10,15,18H,11-14,16-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRZVZHQJOZBQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)C(=CO3)OCC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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